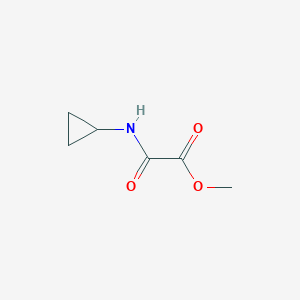
N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with bromine and chlorine atoms, and a quinoline ring substituted with a phenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine typically involves multiple steps, starting with the preparation of the pyrimidine and quinoline intermediates. One common method involves the following steps:
Synthesis of 5-bromo-2-chloropyrimidine: This can be achieved by bromination and chlorination of a pyrimidine precursor.
Formation of 2-phenylquinoline: This intermediate can be synthesized through a Friedländer synthesis, which involves the condensation of aniline with a ketone.
Coupling Reaction: The final step involves coupling the 5-bromo-2-chloropyrimidine with 2-phenylquinoline under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts can be used under specific conditions.
Coupling Reactions: Reagents such as palladium catalysts and ligands are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving nucleic acids and proteins.
Industry: It can be used in the development of new materials with specific properties, such as electronic and photonic materials.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This can lead to changes in cellular processes and pathways, which can be exploited for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine can be compared with other similar compounds, such as:
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: This compound has a similar pyrimidine ring but with different substituents, leading to different chemical properties and reactivity.
N-(5-bromo-2-chloropyrimidin-4-yl)morpholin-4-amine: This compound has a morpholine ring instead of a quinoline ring, resulting in different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be exploited for various applications.
Eigenschaften
Molekularformel |
C19H12BrClN4 |
|---|---|
Molekulargewicht |
411.7 g/mol |
IUPAC-Name |
N-(5-bromo-2-chloropyrimidin-4-yl)-2-phenylquinolin-6-amine |
InChI |
InChI=1S/C19H12BrClN4/c20-15-11-22-19(21)25-18(15)23-14-7-9-17-13(10-14)6-8-16(24-17)12-4-2-1-3-5-12/h1-11H,(H,22,23,25) |
InChI-Schlüssel |
SOGJBOXSIQMDTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)NC4=NC(=NC=C4Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine](/img/structure/B13887414.png)

![4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13887440.png)





![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
